molecular formula C10H10N2O B1216185 1-(4-Hydroxybenzyl)imidazole CAS No. 41833-17-4

1-(4-Hydroxybenzyl)imidazole

Cat. No.: B1216185
CAS No.: 41833-17-4
M. Wt: 174.20 g/mol
InChI Key: ZEFROCQEWXHIEP-UHFFFAOYSA-N
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Description

1-(4-Hydroxybenzyl)imidazole is a key heterocyclic building block in medicinal chemistry and drug discovery research. The imidazole ring is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets through multiple weak interactions, such as hydrogen bonding and coordination bonds . This compound serves as a critical precursor for synthesizing more complex molecules. Its structural features, particularly the combination of an electron-rich imidazole ring and a phenolic hydroxybenzyl group, make it a valuable scaffold for constructing supramolecular complexes with potential medicinal applications . Researchers utilize this compound and its derivatives in the development of substances investigated for a range of biological activities. These include acetylcholinesterase inhibitors relevant to neurological studies , and antituberculosis agents targeting Mycobacterium tuberculosis . Furthermore, imidazole-based structures are extensively explored in creating novel anticancer, antibacterial, and antifungal agents . The compound's reactivity allows for further functionalization, making it a versatile intermediate in organic synthesis, including the development of Schiff base ligands and other pharmacologically active heterocycles . This product is intended for use in a laboratory research setting by qualified scientists. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(imidazol-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFROCQEWXHIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194643
Record name 1-(4-Hydroxybenzyl)imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41833-17-4
Record name 1-(4-Hydroxybenzyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041833174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Hydroxybenzyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 4 Hydroxybenzyl Imidazole and Its Derivatives

Classical and Multicomponent Approaches to Imidazole (B134444) Core Construction

The synthesis of the imidazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing access to this important structural motif. These methods can be broadly categorized into classical condensation reactions and more modern multicomponent approaches, which offer advantages in terms of efficiency and molecular diversity.

Debus-Radziszewski Reactions and their Mechanistic Adaptations

The Debus-Radziszewski imidazole synthesis is a classic and versatile multicomponent reaction for the formation of imidazoles. wikipedia.orgscribd.comslideshare.net It traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). scribd.comijrpr.comajrconline.org A key modification of this reaction, which is particularly relevant for the synthesis of N-substituted imidazoles like 1-(4-Hydroxybenzyl)imidazole, involves the replacement of one equivalent of ammonia with a primary amine. wikipedia.org In this context, 4-hydroxybenzylamine (B1666329) would serve as the primary amine component.

The reaction mechanism is thought to proceed in two main stages. Initially, the dicarbonyl compound condenses with ammonia (or the primary amine) to form a diimine intermediate. Subsequently, this diimine condenses with the aldehyde to form the final imidazole product. wikipedia.org The reaction is often carried out in a one-pot fashion and can be facilitated by various catalysts, including solid acid catalysts like silicotungstic acid, which can lead to high yields. ijprajournal.com Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields compared to conventional heating methods. ijprajournal.com

Reactants Conditions Product Key Features
1,2-Dicarbonyl, Aldehyde, Ammonia/Primary AmineVaries (e.g., reflux in ethanol (B145695), microwave irradiation)Substituted ImidazoleMulticomponent reaction, versatile, commercially used. wikipedia.orgscribd.com

Van Leusen Synthesis and Related Strategies

The Van Leusen three-component reaction is another powerful method for synthesizing imidazoles, particularly 1,4-, 1,5-, and 1,4,5-substituted derivatives. acs.orgtandfonline.com This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which undergoes a [3+2] cycloaddition with an aldimine formed in situ from an aldehyde and a primary amine. tsijournals.com For the synthesis of this compound derivatives, 4-hydroxybenzylamine would be the amine component.

The process is typically carried out under mild conditions, often using a base like potassium carbonate in a solvent such as dimethylformamide (DMF). acs.orgtandfonline.com The versatility of the Van Leusen synthesis allows for the introduction of a wide range of substituents on the imidazole ring by varying the aldehyde, amine, and TosMIC components. acs.org This method is known for its efficiency, mild reaction conditions, and the ability to generate structurally diverse imidazoles in a single pot. tandfonline.comrsc.org

Reactants Conditions Product Key Features
Aldehyde, Primary Amine, TosMICBase (e.g., K2CO3), Solvent (e.g., DMF)Substituted ImidazoleThree-component reaction, mild conditions, high regioselectivity. acs.orgrsc.org

Other Cyclization and Condensation Pathways

Beyond the Debus-Radziszewski and Van Leusen reactions, a variety of other cyclization and condensation strategies have been developed for imidazole synthesis. organic-chemistry.orgnih.gov These methods often involve the reaction of α-haloketones with amidines or the cyclization of N-acylated amino ketones. One-pot, four-component syntheses have also been reported, allowing for the creation of highly substituted imidazoles from simple starting materials under solvent-free conditions. organic-chemistry.org

For instance, benzimidazole (B57391) derivatives, which share the core imidazole structure, can be synthesized through the condensation of o-phenylenediamines with aldehydes or carboxylic acid derivatives. organic-chemistry.orgnih.gov While not directly yielding this compound, these methods highlight the breadth of synthetic approaches available for constructing the imidazole ring and can be adapted for specific target molecules. Recent developments include metal-free, visible-light-induced radical cascade reactions for the synthesis of complex polycyclic benzimidazoles. rsc.org

Targeted Functionalization and Regioselective Derivatization Strategies

Once the this compound core is synthesized, further derivatization can be carried out to modulate its properties. These modifications can be targeted to either the hydroxybenzyl moiety or the imidazole ring itself.

Modification at the Hydroxybenzyl Moiety and Aromatic Substitutions

The phenolic hydroxyl group of the 4-hydroxybenzyl moiety is a prime site for modification. It can undergo O-alkylation to introduce various alkyl or substituted alkyl chains. For example, reaction with bromo derivatives in the presence of a base like cesium carbonate in acetonitrile (B52724) can yield 4-alkoxybenzyl imidazole derivatives. bohrium.com The synthesis of 4-alkoxybenzyl alcohols, which can then be converted to the corresponding chlorides, provides a route to these precursors. bohrium.com

Furthermore, electrophilic aromatic substitution reactions can be performed on the phenyl ring of the hydroxybenzyl group. However, the regioselectivity of these reactions will be directed by the existing hydroxyl and imidazole-methyl substituents. Computational methods are increasingly being used to predict the regiochemical outcomes of such substitutions. researchgate.net

Modification Reagents and Conditions Resulting Structure
O-AlkylationAlkyl halide, Base (e.g., Cs2CO3), Acetonitrile1-(4-Alkoxybenzyl)imidazole
Aromatic SubstitutionElectrophile, Catalyst (if needed)Substituted phenyl ring

Imidazole Ring Functionalization (e.g., Thiolation, Alkylation)

The imidazole ring itself offers several positions for functionalization. The C2, C4, and C5 positions can undergo various reactions, and the N3 nitrogen can be alkylated. nih.govnih.gov

Thiolation: The introduction of a thiol group, typically at the C2 position, can be achieved through several methods. One approach involves reacting the corresponding imidazole with a thiolating agent. tandfonline.com For example, this compound could potentially be converted to this compound-2-thione. nih.gov These imidazole-2-thiones are versatile intermediates that can undergo further reactions, such as oxidation of the thiol group to form disulfides or sulfonic acids. smolecule.com The synthesis of related compounds like 2-(2-aminoethylthio)-1-(4-hydroxybenzyl)imidazole has been reported, starting from the corresponding 2-mercaptoimidazole (B184291) derivative. prepchem.com

Alkylation: N-alkylation of the imidazole ring is a common modification. google.comrsc.org In the case of this compound, the N3 position is available for alkylation. This can be achieved using various alkylating agents in the presence of a base. otago.ac.nz The regioselectivity of N-alkylation in unsymmetrical imidazoles can be influenced by steric and electronic factors of the substituents on the ring. otago.ac.nz Metal-free N-allylation and N-alkylation have been achieved using Morita–Baylis–Hillman (MBH) adducts. beilstein-journals.org

Modification Reagents and Conditions Resulting Structure
C2-ThiolationThiolating agentThis compound-2-thione
N3-AlkylationAlkyl halide, Base1-(4-Hydroxybenzyl)-3-alkylimidazolium salt

Synthesis of Poly-substituted Imidazoles

The creation of poly-substituted imidazoles, including derivatives of this compound, is efficiently achieved through multi-component reactions (MCRs). sioc-journal.cn These reactions are highly valued for their atom economy and operational simplicity, allowing the construction of complex molecules in a single step from readily available starting materials. sioc-journal.cnisca.me

A prevalent and versatile method is the four-component condensation reaction. semanticscholar.org This approach typically involves the one-pot reaction of a 1,2-diketone (e.g., benzil), an aldehyde, a primary amine, and an ammonia source like ammonium (B1175870) acetate (B1210297). arabjchem.org To synthesize derivatives of this compound using this method, 4-hydroxybenzylamine would be utilized as the primary amine component. The other components can be varied to introduce a wide range of substituents onto the imidazole core, leading to a library of diverse compounds.

The general reaction is catalyzed by various agents, including Brønsted acids like p-toluenesulfonic acid (PTSA) or Lewis acids. isca.meorganic-chemistry.org For instance, the use of 5 mol% of PTSA in ethanol has been shown to effectively catalyze the multicomponent condensation to produce high yields of tri- and tetra-substituted imidazoles. isca.me The reaction proceeds through the formation of an imine, followed by cyclization and oxidation to yield the aromatic imidazole ring. rasayanjournal.co.in

The utility of this approach is demonstrated by the synthesis of various 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, showcasing the method's flexibility. arabjchem.org

Table 1: Examples of Substituted Imidazoles Synthesized via Multi-Component Reactions

1,2-DiketoneAldehydeAmineCatalyst/ConditionsProduct (Example Structure)YieldReference
BenzilBenzaldehydeAnilinePTSA / Ethanol1,2,4,5-Tetraphenyl-1H-imidazoleHigh isca.me
Benzil4-HydroxybenzaldehydeBenzylamineSiO₂-Pr-SO₃H / 140 °C1-Benzyl-2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazole90% arabjchem.org
Benzil4-ChlorobenzaldehydeAnilinePTSA / Ethanol1-(4-chlorophenyl)-2,4,5-triphenyl-1H-imidazoleHigh isca.me
BenzilBenzaldehydeBenzylamineAlPO₄ / Microwave1-Benzyl-2,4,5-triphenyl-1H-imidazole92% researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. For imidazole synthesis, this involves developing protocols that reduce waste, avoid hazardous substances, and lower energy consumption. niscpr.res.in Key strategies include the use of solvent-free reaction conditions, energy-efficient heating methods like microwave irradiation, and the application of recyclable heterogeneous catalysts. nih.govmdpi.com

Solvent-Free and Microwave-Assisted Synthesis Protocols

Solvent-free synthesis, often coupled with microwave irradiation, represents a significant advancement in green chemistry for preparing substituted imidazoles. nih.govthepharmajournal.com Eliminating organic solvents reduces waste, cost, and toxicity associated with their use and disposal. derpharmachemica.com Microwave heating offers a highly efficient, non-conventional energy source that can dramatically reduce reaction times from hours to minutes, often leading to improved product yields and purity compared to conventional heating methods. nih.govcapes.gov.br

In a typical procedure, reactants such as an aldehyde, a diketone, and an ammonia source are mixed with a solid support like silica (B1680970) gel or alumina (B75360) and irradiated in a microwave oven. nih.govsioc-journal.cnnih.gov The solid support can act as a catalyst and energy transfer medium. nih.gov This methodology has been successfully used to synthesize a variety of biologically active aryl imidazoles, demonstrating its efficiency and environmental friendliness. nih.govsioc-journal.cn

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Aryl Imidazoles

MethodReaction TimeYieldConditionsReference
Microwave-Assisted12-16 min82-94%Solvent-free, Silica gel support nih.gov
Conventional Heating8-12 hours60-75%Solvent, Reflux nih.gov
Microwave-Assisted4-9 minExcellentWater, Cr₂O₃ nanoparticle catalyst ajgreenchem.com
Conventional HeatingNot specifiedLower yields/Longer timesTraditional solvents derpharmachemica.com

Heterogeneous Catalysis Using Nanomaterials and Zeolites

The use of heterogeneous catalysts is a cornerstone of sustainable synthesis, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. thepharmajournal.com Nanomaterials and zeolites have emerged as highly effective catalysts for the synthesis of polysubstituted imidazoles.

Nanomaterials: Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity. Magnetic nanoparticles, such as magnetite (Fe₃O₄), are particularly advantageous as they can be easily recovered from the reaction medium using an external magnet. mdpi.comresearchgate.net Fe₃O₄ nanoparticles have been employed as an efficient, reusable catalyst for the three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free, microwave-irradiated conditions. researchgate.net Other nanomaterials, like Cr₂O₃ nanoparticles prepared via green methods, have also been used to catalyze imidazole synthesis in water under microwave irradiation, achieving excellent yields in short reaction times. ajgreenchem.com

Zeolites: Zeolites are microporous, crystalline aluminosilicates with well-defined pore structures, allowing them to act as shape-selective catalysts. mdpi.comrsc.org Their inherent acidity and thermal stability make them robust catalysts for organic transformations. Zeolites like ZSM-11 have been successfully used as reusable heterogeneous catalysts for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. Furthermore, functionalized zeolites, such as Fe₃O₄/SO₃H@zeolite-Y, have been designed to combine the catalytic properties of both Brønsted and Lewis acids with the magnetic recoverability of iron oxide nanoparticles, creating a highly efficient and multi-functional catalyst for imidazole synthesis. mdpi.com

Table 3: Heterogeneous Catalysts in the Synthesis of Substituted Imidazoles

CatalystCatalyst TypeReaction ConditionsKey AdvantagesReference
Fe₃O₄/SO₃H@zeolite-YMagnetic Nanocomposite (Zeolite-based)Ethanol, 80 °CReusable, magnetic separation, Brønsted/Lewis acid sites mdpi.com
ZSM-11 ZeoliteZeoliteSolvent-freeReusable, high thermal stability, environmentally safe
Fe₃O₄ NanoparticlesMagnetic NanomaterialSolvent-free, MicrowaveGreen, reusable, easy magnetic separation, fast researchgate.net
MIL-101(Cr)Metal-Organic Framework (MOF)Solvent-free, 120 °CHighly efficient, reusable, high yield, short reaction time thepharmajournal.comrsc.org
Cr₂O₃ NanoparticlesNanomaterialWater, MicrowaveGreen solvent (water), operational simplicity, excellent yield ajgreenchem.com

Spectroscopic and Crystallographic Elucidation in Fundamental Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 1-(4-Hydroxybenzyl)imidazole in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the imidazole (B134444) ring, the benzyl (B1604629) group, and the hydroxyl group. The protons on the imidazole ring typically appear as distinct singlets or doublets in the downfield region. The methylene (B1212753) protons of the benzyl group would present as a singlet, while the aromatic protons of the 4-hydroxyphenyl group would exhibit a characteristic AA'BB' splitting pattern due to their mutual coupling. The phenolic hydroxyl proton signal can vary in its chemical shift and may be broad, depending on the solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Predicted values based on analogous compounds)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imidazole C2-H~7.8 - 8.2~135 - 140
Imidazole C4-H~7.0 - 7.4~120 - 125
Imidazole C5-H~7.0 - 7.4~115 - 120
Benzyl CH₂~5.0 - 5.5~50 - 55
Phenyl C2'/C6'-H~7.0 - 7.3 (d)~128 - 132
Phenyl C3'/C5'-H~6.7 - 6.9 (d)~115 - 118
Phenolic OHVariable (broad s)-
Phenyl C1'-~125 - 130
Phenyl C4'-~155 - 160

Note: 'd' denotes a doublet and 'broad s' a broad singlet. The exact chemical shifts are dependent on the solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides insights into the functional groups and bonding framework of this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Key expected vibrational modes include the O-H stretching of the phenolic group, typically observed as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methylene group are expected in the 2850-3100 cm⁻¹ range. The C=N and C=C stretching vibrations of the imidazole and phenyl rings will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-N stretching of the imidazole ring and the C-O stretching of the phenol (B47542) are also characteristic.

While a dedicated spectrum for this compound is not provided in the search results, data from similar structures like 4-phenylimidazole (B135205) and other imidazole derivatives can be used for comparison. researchgate.netijstr.org For example, in related compounds, C-N stretching vibrations are reported around 1463 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR and Raman Vibrational Frequencies (cm⁻¹) for this compound (Expected frequencies based on analogous compounds)

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H stretch (phenolic)3200-3600 (broad)3200-3600 (weak)
Aromatic C-H stretch3000-3100 (sharp)3000-3100 (strong)
Aliphatic C-H stretch2850-2960 (medium)2850-2960 (medium)
C=N/C=C ring stretch1400-1650 (strong, multiple bands)1400-1650 (strong, multiple bands)
C-O stretch (phenolic)1200-1260 (strong)1200-1260 (weak)
C-N stretch (imidazole)1300-1350 (medium)1300-1350 (medium)

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The imidazole and hydroxyphenyl chromophores are expected to give rise to distinct absorption bands in the UV region. Typically, π → π* transitions of the aromatic systems will result in strong absorptions. For related imidazole derivatives, absorption bands have been observed in the range of 229-326 nm. mdpi.com

Photoluminescence (PL) spectroscopy can reveal the emissive properties of the compound upon excitation. Many imidazole derivatives are known to be fluorescent. pku.edu.cnbohrium.commdpi.com The emission wavelength and quantum yield are sensitive to the molecular structure and the surrounding environment. For instance, some hydroxyphenyl-imidazole derivatives exhibit fluorescence emission in the range of 366-457 nm. mdpi.com The presence of the hydroxyl group can lead to interesting photophysical phenomena such as excited-state proton transfer (ESIPT), which can result in a large Stokes shift. mdpi.com

Table 3: Expected UV-Vis Absorption and Photoluminescence Data for this compound (Expected values based on analogous compounds)

Parameter Expected Value
UV-Vis Absorption Maxima (λabs)~230 nm, ~270 nm, ~320 nm
Molar Absorptivity (ε)High for π → π* transitions
Photoluminescence Emission Maxima (λem)~370 - 460 nm
Stokes ShiftPotentially large, dependent on solvent

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. Under electron ionization (EI), the molecular ion (M⁺˙) would be observed, confirming the molecular formula C₁₀H₁₀N₂O.

The fragmentation pattern is expected to be dominated by cleavages at the benzylic position. A major fragmentation pathway would involve the cleavage of the C-N bond connecting the benzyl group to the imidazole ring, leading to the formation of a stable tropylium-like ion at m/z 107 (C₇H₇O⁺) or a benzyl cation at m/z 91 with subsequent rearrangement, and an imidazole-containing fragment. The fragmentation of hydroxybenzyl alcohols is known to be sensitive to the position of the hydroxyl group. aip.org Another possible fragmentation is the loss of the imidazole ring from the molecular ion.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Identity Fragmentation Pathway
174[C₁₀H₁₀N₂O]⁺˙ (Molecular Ion)-
107[C₇H₇O]⁺Cleavage of the benzyl-imidazole C-N bond
91[C₇H₇]⁺Loss of OH from the m/z 107 fragment
68[C₃H₄N₂]⁺˙ (Imidazole radical cation)Cleavage of the benzyl-imidazole C-N bond

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Based on studies of similar imidazole derivatives, it is expected that the crystal structure of this compound will be stabilized by a network of intermolecular hydrogen bonds involving the phenolic hydroxyl group and the nitrogen atoms of the imidazole ring. nih.goviucr.org The phenolic hydroxyl group can act as a hydrogen bond donor, while the unprotonated nitrogen atom of the imidazole ring can act as a hydrogen bond acceptor. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to play a significant role in the crystal packing. science.gov The relative orientation of the imidazole and hydroxyphenyl rings will be a key conformational feature.

Experimental charge density analysis, derived from high-resolution X-ray diffraction data, offers a deeper understanding of the electronic structure and bonding in the crystalline state. mdpi.com This method allows for the mapping of the electron density distribution throughout the unit cell, providing quantitative insights into the nature of covalent bonds and non-covalent interactions.

For this compound, this analysis would enable the characterization of the electron density at the bond critical points (BCPs) for all covalent bonds, revealing their degree of covalency and polarity. nih.govresearchgate.net Of particular interest would be the topological analysis of the hydrogen bonds. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP of the O-H···N hydrogen bond would provide a quantitative measure of its strength and nature (predominantly electrostatic or with some covalent character). uef.fi

Furthermore, this technique can be used to visualize and quantify weaker intermolecular interactions, such as C-H···π interactions and π-π stacking, which are often crucial for crystal stability. mdpi.com The analysis of the electrostatic potential mapped onto the molecular surface would reveal the electrophilic and nucleophilic regions of the molecule, providing insights into its reactivity in the solid state.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone in the computational analysis of 1-(4-Hydroxybenzyl)imidazole, providing insights into its three-dimensional structure and the distribution of electrons within the molecule. These calculations are often performed using specific functionals and basis sets, such as B3LYP with 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netnih.gov The optimized molecular geometry reveals key bond lengths and angles. For instance, in related imidazole (B134444) derivatives, C-N bond lengths have been reported in the range of 1.354 to 1.394 Å, which aligns with expected values. uantwerpen.be The C-O bond distance in the hydroxyphenyl group is also a point of interest, with values around 1.368 Å being consistent with those found in other phenolic compounds. uantwerpen.be

Prediction and Validation of Spectroscopic Parameters (IR, UV-Vis, NMR)

A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results for validation.

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies help in assigning the various absorption bands observed in experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net For example, the characteristic O-H stretching vibration is typically predicted in the region of 3380 ± 200 cm⁻¹. researchgate.net

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be modeled to predict the absorption maxima. These calculations often involve time-dependent DFT (TD-DFT) and help in understanding the nature of the electronic excitations, which are frequently HOMO to LUMO transitions. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are employed to predict ¹H and ¹³C NMR chemical shifts. nih.gov The calculated values are generally found to be in good agreement with experimental data, aiding in the structural confirmation of the molecule. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of this compound. jchemrev.combiointerfaceresearch.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.orgfrontiersin.orgresearchgate.net For imidazole derivatives, the HOMO is often distributed over the hydroxyphenyl and imidazole moieties, while the LUMO is located on the imidazole and pyridine (B92270) rings in related structures. semanticscholar.org This distribution suggests a potential for intramolecular charge transfer (ICT) upon electronic excitation. semanticscholar.orgresearchgate.net

Table 1: Frontier Molecular Orbital Properties of an Imidazole Derivative

PropertyValue
HOMO Energy-5.88 eV
LUMO Energy-1.87 eV
Energy Gap (ΔE)4.01 eV

Note: Data is for a related imidazole derivative and serves as an illustrative example. biointerfaceresearch.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure, including charge delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.netjchemrev.comuni-muenchen.de This method transforms the complex molecular wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de

Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A higher value indicates greater stability and lower reactivity. scirp.org

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons. It is the negative of the chemical potential. researchgate.net

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as μ² / (2η). researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a higher tendency to react. scirp.org

Table 2: Global Reactivity Descriptors for a Related Imidazole Derivative

DescriptorFormulaValue (eV)
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.005
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-3.875
Electronegativity (χ)3.875
Electrophilicity Index (ω)μ² / (2η)3.744
Chemical Softness (S)1/η0.499

Note: Values are calculated based on the illustrative FMO data in Table 1 and serve as an example. scirp.orgresearchgate.netekb.eg

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound.

Transition State Analysis in Synthetic Transformations

By mapping the potential energy surface of a reaction, computational methods can identify transition states, which are the highest energy points along the reaction coordinate. acs.orgnih.gov The energy of the transition state determines the activation energy barrier of the reaction.

In the synthesis of imidazole derivatives, computational studies have been used to explore the regioselectivity of reactions. For example, in the formation of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, DFT calculations revealed that the presence of a 2-hydroxyaryl group facilitates a self-catalyzed hydrogen atom shift, guiding the reaction pathway. acs.orgnih.gov The calculated activation free energy barriers for different cyclization pathways can explain why one product is formed preferentially over another. acs.org For instance, the formation of a five-membered imidazole ring was found to be energetically more favorable than a six-membered ring, with a calculated activation free energy barrier of 9.2 kcal/mol for the neutral form. acs.org

These computational insights are invaluable for understanding reaction mechanisms at a molecular level and for designing more efficient synthetic routes.

Reaction Mechanism Simulations and Energy Profiles

Computational chemistry offers a powerful lens to understand the intricate pathways of chemical reactions. For imidazole derivatives, theoretical studies have been crucial in mapping out the energetics and mechanisms of their synthesis.

In the synthesis of complex imidazole structures, the presence and position of substituents play a critical role in directing the reaction's outcome. Computational studies on the formation of 1-hydroxyaryl-1H-imidazole derivatives have shown that the regioselectivity is energetically driven. For instance, in reactions involving DAMN-based benzylidene imines, the formation of imidazole rings over alternative products like 1,2-dihydropyrazines is heavily influenced by the hydroxyl group's position on the benzylidene moiety. acs.org

Simulations have demonstrated that when the hydroxyl group is at the ortho position (2-hydroxy), it facilitates a self-catalyzed hydrogen atom shift. This intramolecular process involves the phenol (B47542) group assisting in a hydrogen atom transfer, which significantly lowers the activation energy for the cyclization pathway leading to the imidazole product. acs.org In contrast, when the hydroxyl group is at the meta (3-hydroxy) or para (4-hydroxy) position, this geometrically favorable, low-energy pathway is not accessible. As a result, the reaction proceeds through a different mechanism, often a diaza-Cope rearrangement, leading to pyrazine (B50134) derivatives instead. acs.org These theoretical findings underscore the hydroxyl group's role in controlling the reaction mechanism, guiding it selectively toward the imidazole scaffold. acs.org

Further computational analysis of reaction mechanisms, for example in three-component reactions to form substituted pyrrolidine-2,3-diones, highlights how intermediates are formed and stabilized. Acid-catalyzed condensation leads to an iminium species, which is then attacked by a nucleophilic enol derivative. beilstein-journals.org The potential energy surface (PES) calculations for such multi-step reactions help in identifying the most favorable pathway by comparing the activation energies (ΔG#) of different routes, confirming that kinetic selectivity often dictates the major product formed. beilstein-journals.org

Table 1: Theoretical Data on Imidazole Synthesis Mechanisms This table contains representative data from computational studies on related imidazole syntheses to illustrate the concepts discussed.

Reactant TypeKey Mechanistic FeatureComputational MethodFindingReference
2-Hydroxybenzylidene iminePhenol-assisted H-atom shiftIn silico studyEnergetically favorable pathway to imidazole formation. acs.org acs.org
4-Hydroxybenzylidene imineAbsence of ortho-phenol assistanceIn silico studyFormation of pyrazines favored via diaza-Cope rearrangement. acs.org acs.org
Aromatic aldehyde, Aniline, Ethyl 2,4-dioxovalerateTautomerism and Potential Energy SurfaceDFT (B3LYP/6-311++G(2d,2p))Kinetic selectivity is more significant than thermodynamic selectivity in product formation. beilstein-journals.org beilstein-journals.org

Molecular Dynamics and Docking Simulations for Interaction Mechanisms

Molecular simulations are pivotal in exploring how this compound and its analogs interact with other molecules, ranging from large biological macromolecules to smaller host systems.

Analysis of Molecular Recognition and Binding Modes with Biological Targets

Molecular docking and dynamics simulations are extensively used to predict and analyze the binding of imidazole-based compounds to biological targets, providing crucial information for drug design. These studies reveal the specific interactions that stabilize the ligand-protein complex and are responsible for its biological activity.

For example, docking studies of imidazole derivatives with Cyclin-Dependent Kinase (CDK) inhibitors have shown stable complex formation with significant binding affinity. researchgate.net Similarly, investigations into the antibacterial potential of benzimidazole (B57391) derivatives identified strong binding to enzymes like topoisomerase II and DNA gyrase, supporting their observed biological activity. researchgate.net

In the context of anticancer research, imidazole-hydrazone hybrids have been docked against human carbonic anhydrase (hCA) isoforms. bohrium.com These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory effects. Likewise, computational screening of antioxidant compounds targeting the Keap1 protein has identified imidazole-containing structures as potent inhibitors. pcbiochemres.com Molecular dynamics simulations further confirm the stability of these interactions over time. Docking of imidazole analogues into the V600E-BRAF protein, a target in melanoma, revealed that specific substitutions could enhance binding affinity through interactions with essential residues in the binding pocket. researchgate.net The stability of these complexes is often maintained by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. researchgate.net

Table 2: Molecular Docking and Dynamics Simulation Findings for Imidazole Derivatives This table summarizes findings from various computational studies on the interaction of imidazole-based compounds with biological targets.

Compound TypeBiological TargetSimulation TypeKey Interactions / FindingsBinding Affinity / ScoreReference
1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxideCDK inhibitorMolecular DockingForms a stable complex, suggesting inhibitory activity.-6.3 kcal/mol researchgate.net
Benzimidazole derivativesTopoisomerase II (1JIJ), DNA gyrase (1KZN)Molecular DockingHigh inhibition constant and binding energy.Not specified researchgate.net
Imidazole-hydrazone hybridsHuman Carbonic Anhydrase (hCA I & II)Molecular DockingIdentified active sites and molecule-protein interactions.Not specified bohrium.com
Imidazole analogue (27)V600E-BRAFMolecular DockingH-bond and hydrophobic interactions with key residues.-189.24 kcal/mol (MolDock Score) researchgate.net
Benzimidazole-derived acrylonitrilesTubulin (colchicine binding site)Docking & MD SimulationsBinding to hydrophobic pocket (Leu255, Leu248, Met259). mdpi.comNot specified mdpi.com

Host-Guest Interaction Modeling in Supramolecular Systems

The principles of molecular recognition also extend to non-biological systems, known as host-guest chemistry. Computational modeling is essential for understanding how a "guest" molecule like this compound can be encapsulated by a larger "host" molecule.

A study on the interaction between n-(4-hydroxyphenyl)-imidazole (NHIP) and the water-soluble host p-sulfonatocalix bohrium.comarene (p-SC4) combined experimental techniques with computational simulations to elucidate the binding mechanism. researchgate.net The cone-shaped p-SC4 possesses a hydrophobic cavity and hydrophilic rims, making it an effective host for encapsulating organic molecules. researchgate.net

Computational simulations revealed that the NHIP guest molecule orients itself horizontally within the p-SC4 cavity. This orientation is energetically favorable and allows for stabilizing interactions between the guest and the host. researchgate.net Quantum chemical calculations indicated a charge transfer process occurs upon complexation. researchgate.net Specifically, density functional theory (DFT) and atoms-in-molecules (AIM) approaches confirmed strong charge transfer between the sulfonato groups of the host and the aryl C-H bonds of the guest. researchgate.net Furthermore, dispersion interactions were found to play a vital role in the inclusion process. researchgate.net The formation of such host-guest complexes can alter the guest molecule's properties and is a key area in the development of drug delivery systems and molecular sensors. researchgate.netrsc.org

Table 3: Host-Guest Interaction Modeling of n-(4-Hydroxyphenyl)imidazole This table details the computational findings for the interaction between n-(4-hydroxyphenyl)-imidazole and a calixarene (B151959) host.

Host MoleculeGuest MoleculeComputational MethodKey FindingsReference
p-Sulfonatocalix bohrium.comarene (p-SC4)n-(4-Hydroxyphenyl)imidazole (NHIP)Quantum Chemical Calculations (DFT, AIM)Guest has a horizontal orientation in the host cavity. researchgate.net researchgate.net
p-Sulfonatocalix bohrium.comarene (p-SC4)n-(4-Hydroxyphenyl)imidazole (NHIP)Quantum Chemical Calculations (DFT, AIM)Strong charge transfer process from host (SO3 groups) to guest (aryl C-H). researchgate.net researchgate.net
p-Sulfonatocalix bohrium.comarene (p-SC4)n-(4-Hydroxyphenyl)imidazole (NHIP)Quantum Chemical Calculations (DFT, AIM)Dispersion interactions play a vital role in the inclusion complex stability. researchgate.net researchgate.net

Mechanistic Investigations of Chemical Reactivity and Molecular Interactions

Reaction Kinetics and Pathway Delineation in Solution and Solid Phases

The synthesis of 1-(4-Hydroxybenzyl)imidazole is commonly achieved through the N-alkylation of imidazole (B134444) with a 4-hydroxybenzyl halide. This reaction typically proceeds via a nucleophilic substitution mechanism. One documented method involves reacting the appropriate azole with 4-alkoxybenzyl chloride in acetonitrile (B52724) with potassium carbonate, under reflux in an argon atmosphere. bohrium.com The kinetics of such reactions are influenced by factors including the solvent, the nature of the base, temperature, and the concentration of the reactants. For instance, studies on similar imidazole syntheses have explored solvent-free conditions, heating a mixture of reactants like benzene-1,2-diamine, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) to approximately 70°C to initiate the reaction. asianpubs.org

Another synthetic route involves the reaction of aldehydes with amines. For example, the reaction of 4-isopropylbenzaldehyde (B89865) with N,N'-dimethylethylenediamine in benzene (B151609) at 60°C has been used to produce imidazolidine (B613845) derivatives. rsc.org While specific kinetic data for the solid-phase reaction of this compound is not extensively detailed, the reaction pathways can be influenced by the molecular packing in the crystal lattice. Computational studies on related imidazole derivatives have shown that the presence and position of a hydroxyl group on the benzyl (B1604629) ring can be decisive in directing the reaction pathway, favoring imidazole formation over other products like pyrazines. acs.orgresearchgate.net This regioselectivity is attributed to the hydroxyl group's ability to facilitate a phenol-assisted hydrogen atom shift. acs.orgresearchgate.net

The table below summarizes various synthetic conditions reported for imidazole derivatives, highlighting the diversity of reaction pathways.

ReactantsCatalyst/BaseSolventTemperatureProduct TypeRef
Imidazole, 4-alkoxybenzyl chlorideK2CO3AcetonitrileReflux1-(4-Alkoxybenzyl)-1H-imidazole bohrium.com
Benzene-1,2-diamine, Aromatic aldehyde, Ammonium acetateNoneSolvent-free~70°CBenzyl-substituted imidazole asianpubs.org
2-Hydroxybenzylidene imine, Aromatic aldehydeTriethylamineEthanol (B145695)Room Temp2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamide acs.org
1,2-diketones, UrotropineAmmonium acetateSolvent-free (Microwave)N/A4,5-disubstituted imidazoles organic-chemistry.org
Benzil, Aldehyde, Primary amine, Ammonium acetateNoneSolvent-freeHeating1,2,4-trisubstituted 1H-imidazoles organic-chemistry.org

Role of the Hydroxybenzyl Group in Reaction Selectivity and Mechanism

The hydroxybenzyl group is a critical determinant of the chemical reactivity and mechanistic pathways of this compound. The position of the hydroxyl group on the phenyl ring significantly influences reaction outcomes. Computational and experimental studies have demonstrated that a 2-hydroxyaryl group can act as an internal assistant in the regioselective synthesis of imidazole derivatives. acs.orgresearchgate.net This group promotes an intramolecular hydrogen atom shift, which is geometrically less favorable for the corresponding meta (3-OH) and para (4-OH) isomers. acs.org Consequently, reactions with 3-hydroxy or 4-hydroxybenzylidene imines tend to yield different products, such as pyrazines, under similar conditions. acs.org

The hydroxyl group, being electron-donating, increases the electron density on the aromatic ring, which can affect its susceptibility to electrophilic attack. nih.gov Furthermore, it can be a site for further chemical modifications, such as etherification, to create a diverse range of derivatives. bohrium.com The methylene (B1212753) bridge connecting the hydroxyphenyl and imidazole moieties provides conformational flexibility, which is significant for the molecule's interaction with other chemical species.

Research has shown that the reaction mechanism can be finely tuned by the electronic nature of substituents on the aromatic aldehydes used in the synthesis. acs.org Both electron-withdrawing and electron-donating groups have been successfully employed, leading to a variety of substituted imidazole products. acs.org The mechanism often involves key steps such as intramolecular cyclization and subsequent aromatization, with the hydroxybenzyl group playing a pivotal role in the transition states. acs.orgresearchgate.net

Intermolecular Interactions and Self-Assembly Phenomena (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of this compound in the solid state is governed by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. researchgate.net The phenolic hydroxyl group is a potent hydrogen bond donor, while the sp2-hybridized nitrogen atom of the imidazole ring acts as a hydrogen bond acceptor. nih.govresearchgate.net This donor-acceptor pairing leads to the formation of strong intermolecular hydrogen bonds, which can organize molecules into extended chains or dimers. researchgate.net For instance, in related 1-hydroxyimidazole (B8770565) derivatives, classical O–H···N hydrogen bonds are the major interactions, linking molecules into chains or symmetric dimers. researchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the aromatic imidazole and hydroxyphenyl rings contribute significantly to the stability of the crystal packing. researchgate.netresearchgate.net The distances of these stacking interactions are typically in the range of 3.5 to 3.8 Å. researchgate.net Hirshfeld surface analysis of related copper(II) complexes containing imidazole and tyrosine derivatives reveals that H···H, C···H, and O···H contacts are the most significant contributors to the crystal packing. nih.goviucr.org While strong π-π stacking might be limited by non-overlapping aromatic rings in some structures, C-H···π interactions often play a role. nih.goviucr.org

The combination of these non-covalent forces dictates the self-assembly of the molecules into a well-defined three-dimensional structure. researchgate.net These interactions are not only crucial for the solid-state structure but also influence the compound's physical properties.

The table below details the types and contributions of intermolecular contacts in a related copper(II) complex containing imidazole and a tyrosine derivative, as determined by Hirshfeld surface analysis. nih.goviucr.org

Contact TypeContribution (%)DescriptionRef
H···H37.9Van der Waals interactions nih.goviucr.org
C···H/H···C28.2Arises from C-H···π interactions nih.goviucr.org
O···H/H···O21.2Corresponds to O-H···O and N-H···O hydrogen bonds nih.goviucr.org
N···H/H···N5.2Involves nitrogen atoms in hydrogen bonding nih.goviucr.org
C···C0.4Low contribution indicates minimal direct π-π stacking nih.goviucr.org

Electron Transfer Processes and Redox Properties

The redox behavior of this compound is intrinsically linked to its constituent phenolic and imidazole moieties. The phenolic hydroxyl group can undergo oxidation, a process central to the antioxidant activity of many phenolic compounds. This process can proceed via mechanisms involving the transfer of a proton and an electron (proton-coupled electron transfer, PCET). acs.org The imidazole ring can facilitate this process. Studies have shown that unprotonated imidazole can act as a proton acceptor, enabling a concerted proton/electron transfer from organic reductants, which shifts their oxidation wave to lower potentials in cyclic voltammetry experiments. nih.gov

The manifestation of biological activity in many quinone-like compounds, which share features with the oxidized form of phenols, is often attributed to their redox properties and electron transfer processes. mdpi.com Electrochemical studies, such as cyclic voltammetry, are used to investigate the oxidation and reduction potentials of such molecules. mdpi.comacs.org For example, dinuclear cobalt complexes with dihydroxy-benzoquinonate bridging ligands exhibit multiple reversible one-electron transfer waves, indicating stable redox states. acs.org

While specific cyclic voltammetry data for this compound is not detailed in the searched results, the general principles of PCET are well-established. acs.org The process can occur in a stepwise fashion (electron transfer followed by proton transfer, or vice-versa) or in a concerted manner. acs.org The concerted pathway often avoids high-energy charged intermediates, making it more favorable. acs.org The imidazole component of the molecule, by acting as a proton shuttle, can play a crucial role in facilitating these electron transfer reactions. nih.gov

Coordination Chemistry of 1 4 Hydroxybenzyl Imidazole Derivatives

Ligand Design and Complexation with Transition and Main Group Metal Ions

The design of ligands based on the 1-(4-hydroxybenzyl)imidazole framework is a strategic endeavor aimed at tuning the electronic and steric properties of the resulting metal complexes. The imidazole (B134444) nitrogen atom serves as the primary coordination site, readily binding to a variety of transition and main group metal ions. wikipedia.org The benzyl (B1604629) substituent at the N1 position introduces conformational flexibility, while the hydroxyl group on the phenyl ring offers a site for further modification or secondary interactions within the coordination sphere.

Derivatization of the this compound core can be achieved through several strategies to influence its complexation behavior. For instance, modification of the imidazole ring or the phenyl group can alter the ligand's electron-donating ability, thereby affecting the stability and reactivity of the corresponding metal complexes. The synthesis of these ligands often involves multi-step organic reactions, allowing for precise control over the final molecular architecture.

The complexation of these tailored ligands with metal ions such as copper(II), zinc(II), cobalt(II), and others has been explored. The coordination can result in the formation of discrete mononuclear or polynuclear complexes, as well as coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net The stoichiometry of the resulting complexes is influenced by factors such as the metal-to-ligand ratio, the nature of the metal salt, and the reaction conditions, including solvent and temperature.

Structural Characterization of Metal Complexes

Elucidating the precise three-dimensional arrangement of atoms in metal complexes of this compound derivatives is crucial for understanding their properties and reactivity. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these compounds, providing detailed information on bond lengths, bond angles, and coordination geometries. nih.gov

The structural data obtained from these techniques reveal a variety of coordination modes for this compound-based ligands. They can act as monodentate ligands, coordinating solely through the imidazole nitrogen, or potentially as bidentate or bridging ligands if the hydroxyl group participates in coordination, particularly after deprotonation. The resulting metal centers can adopt various geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and the steric and electronic properties of the ligands. wikipedia.org

Influence of Coordination on Electronic and Structural Properties of the Imidazole Ligand

The act of coordination to a metal ion significantly perturbs the electronic and structural properties of the this compound ligand. This influence is a key aspect in the design of functional metal complexes. Upon coordination, a redistribution of electron density occurs, typically involving a donation of electron density from the imidazole nitrogen to the metal center. This charge transfer can be studied using various spectroscopic and computational methods. researchgate.netrsc.org

Changes in the electronic structure of the imidazole ring upon coordination can be observed through shifts in spectroscopic signals. For example, in NMR spectroscopy, the resonances of protons on the imidazole ring are often shifted upon complexation. Similarly, the vibrational frequencies of the imidazole ring in the IR spectrum can be altered. asianpubs.org These changes provide indirect evidence of the strength and nature of the metal-ligand bond.

Structurally, coordination to a metal ion can lead to changes in the bond lengths and angles within the imidazole ring and the benzyl substituent. X-ray crystallographic data often reveal a slight elongation of the C=N bonds and a shortening of the C-N bonds within the imidazole ring upon coordination, reflecting the perturbation of the aromatic system. nih.gov The orientation of the 4-hydroxybenzyl group relative to the imidazole ring can also be influenced by packing forces and intermolecular interactions within the crystal lattice.

Catalytic Applications of Metal-Imidazole Complexes in Organic Transformations

The development of metal complexes as catalysts for organic reactions is a major driving force in coordination chemistry research. Metal-imidazole complexes, including those derived from this compound, have shown promise in a variety of catalytic transformations. The metal center, activated by the imidazole ligand, can facilitate reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. nih.govrsc.org

For instance, copper-imidazole complexes have been investigated as catalysts for oxidation reactions, mimicking the active sites of certain metalloenzymes. nih.gov The electronic environment provided by the imidazole ligand can modulate the redox potential of the copper center, influencing its catalytic activity and selectivity. The presence of the hydroxyl group on the benzyl substituent could also play a role in substrate binding or in promoting proton transfer steps during the catalytic cycle.

The catalytic performance of these complexes is highly dependent on the specific ligand design and the choice of the metal ion. By systematically modifying the structure of the this compound ligand, it is possible to fine-tune the catalyst's activity, selectivity, and stability. The data from these catalytic studies are often presented in tables that summarize reaction conditions, substrate scope, product yields, and catalyst turnover numbers, providing a quantitative measure of the catalyst's effectiveness.

Table 1: Representative Metal Complexes of Imidazole Derivatives and their Characterization Data

ComplexMetal IonLigandCoordination GeometryKey Spectroscopic Data (cm⁻¹)Reference
[Cu(imidazole)₄]²⁺Cu²⁺ImidazoleSquare PlanarIR: ν(C=N) shift upon coordination wikipedia.org
[Zn(imidazole)₂Cl₂]Zn²⁺ImidazoleTetrahedral¹H NMR: Shift in imidazole protons researchgate.net
[Co(imidazole)₆]²⁺Co²⁺ImidazoleOctahedralUV-Vis: d-d transitions observed wikipedia.org

Table 2: Catalytic Activity of a Copper-Imidazole Complex in an Oxidation Reaction

EntrySubstrateCatalyst Loading (mol%)OxidantSolventConversion (%)
1Benzyl alcohol1H₂O₂Acetonitrile (B52724)85
2Cinnamyl alcohol1H₂O₂Acetonitrile92
34-Methoxybenzyl alcohol1TBHPDichloromethane78

Supramolecular Chemistry and Host Guest Systems

Design and Synthesis of Supramolecular Assemblies Featuring the Compound

The design of supramolecular assemblies incorporating 1-(4-Hydroxybenzyl)imidazole often leverages its ability to interact with other molecules through hydrogen bonding, π-π stacking, and coordination with metal ions. The imidazole (B134444) and phenol (B47542) groups are key to these interactions. pusan.ac.krmdpi.com For instance, the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors or coordinate with metal centers, while the hydroxyl group of the phenol ring can serve as a hydrogen bond donor. mdpi.commdpi.com

One notable example involves the use of this compound as a guest molecule in the formation of host-guest complexes with macrocyclic hosts like p-sulfonatocalix researchgate.netarene (p-SC4). pusan.ac.kr The synthesis of such assemblies is typically achieved by simply mixing the host and guest components in a suitable solvent, often water, allowing for self-assembly driven by non-covalent interactions. pusan.ac.krnih.gov The formation of these complexes can be influenced by factors such as the concentration of the host and guest molecules and the pH of the solution. nankai.edu.cn

In a broader context, imidazole derivatives are widely used in the construction of metallosupramolecular assemblies. researchgate.net While not specifically detailing the synthesis with this compound, these studies demonstrate the principle of using imidazole-containing ligands to self-assemble with metal ions into complex architectures like cages and coordination polymers. researchgate.netnankai.edu.cn The synthetic strategies often involve a one-pot reaction where the ligand and a metal salt, such as silver(I) oxide or a copper(II) salt, are combined, leading to the spontaneous formation of the desired supramolecular structure. researchgate.netnankai.edu.cn

Investigation of Host-Guest Interactions (e.g., with Calixarenes)

The interaction between this compound (referred to as NHIP in some studies) and water-soluble macrocycles like p-sulfonatocalix researchgate.netarene (p-SC4) has been a subject of detailed investigation. pusan.ac.krresearchgate.net Calixarenes are cup-shaped macrocycles with a hydrophobic cavity and a hydrophilic rim, making them excellent hosts for a variety of guest molecules in aqueous solutions. pusan.ac.krnankai.edu.cn The p-SC4, in particular, possesses a π-electron-rich cavity and negatively charged sulfonate groups at the upper rim, which can engage in favorable interactions with guest molecules. researchgate.net

Studies have shown that this compound can be encapsulated within the cavity of p-SC4. pusan.ac.kr The primary driving forces for this inclusion are believed to be hydrophobic interactions between the benzyl (B1604629) and imidazole rings of the guest and the aromatic cavity of the host. Additionally, electrostatic interactions and hydrogen bonding may play a role, particularly involving the phenolic hydroxyl group and the imidazole nitrogen atoms of the guest and the sulfonate and hydroxyl groups of the calixarene (B151959). pusan.ac.krresearchgate.net The encapsulation of one functional group of the guest molecule within the host cavity can be a strategic approach to modulate the reactivity and properties of the exposed functional group. pusan.ac.kr

The stoichiometry of the host-guest complex between this compound and p-SC4 has been determined to be 1:1, indicating that one molecule of the guest binds with one molecule of the host. researchgate.net This is a common stoichiometry observed in host-guest systems involving calixarenes and small organic molecules. beilstein-journals.org

Spectroscopic and Electrochemical Probing of Binding Affinity and Stoichiometry

A variety of spectroscopic and electrochemical techniques are employed to probe the binding affinity and stoichiometry of the host-guest complexes formed by this compound.

Fluorescence Spectroscopy has proven to be a particularly effective method. pusan.ac.kr this compound exhibits intrinsic fluorescence, with an emission maximum around 321 nm when excited at 280 nm. pusan.ac.kr Upon the addition of p-SC4, a quenching of this fluorescence intensity is observed. pusan.ac.kr This quenching is attributed to the formation of a non-fluorescent ground-state complex between the guest and the host. pusan.ac.kr By monitoring the change in fluorescence intensity as a function of the host concentration, the binding constant (Ka) for the complex formation can be calculated. For the interaction between this compound and p-SC4, the binding constant has been determined to be in the order of 10^4 M⁻¹, signifying a strong and efficient binding. pusan.ac.kr The quenching constant, calculated to be around 3.3 × 10^12 M⁻¹ s⁻¹, further supports the static quenching mechanism due to complex formation. pusan.ac.kr

UV-Visible Absorption Spectroscopy can also be utilized to study these interactions. Changes in the absorption spectra of the guest molecule upon addition of the host can provide evidence of complex formation and can be used to determine the binding stoichiometry, often through methods like Job's plot. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool. 1H NMR titrations, where the spectrum of the guest is monitored upon incremental addition of the host, can reveal changes in the chemical shifts of the guest's protons upon encapsulation. researchgate.net These changes provide direct evidence of the inclusion and can offer insights into the geometry of the complex. researchgate.net

Electrochemical Methods , such as Cyclic Voltammetry (CV) , are also employed to investigate host-guest interactions. pusan.ac.krresearchgate.net The redox behavior of this compound can be monitored in the absence and presence of the calixarene host. Changes in the peak potentials and currents of the guest molecule upon addition of the host indicate that the host-guest interaction affects the electrochemical properties of the guest. pusan.ac.krpusan.ac.kr For instance, in the presence of p-SC4, shifts in the anodic and cathodic peak potentials of this compound are observed, confirming the interaction between the two species in solution. pusan.ac.kr

Table 1: Spectroscopic and Electrochemical Data for the Interaction of this compound with p-Sulfonatocalix researchgate.netarene

Computational Analysis of Binding Orientations and Energies in Supramolecular Complexes

Computational methods, particularly Density Functional Theory (DFT), are invaluable for gaining a deeper understanding of the binding orientations and energies within supramolecular complexes of this compound. pusan.ac.krresearchgate.net These theoretical calculations complement experimental findings and provide insights at the molecular level that are often difficult to obtain through experimentation alone.

For the complex of this compound with p-SC4, quantum chemical calculations have been performed to model the interaction. pusan.ac.krresearchgate.net These simulations aim to find the most stable orientation of the guest molecule within the host cavity and to calculate the energy associated with this binding. The calculations revealed that this compound likely interacts with p-SC4 in a horizontal orientation within the host's cavity. pusan.ac.krresearchgate.net This suggests that both the hydroxyphenyl and the imidazole moieties of the guest are situated inside the hydrophobic pocket of the calixarene.

The complexation energy, which is a measure of the strength of the host-guest interaction, can also be calculated. For a similar system, the calculated complexation energy was -33.19 kcal mol⁻¹, indicating a strong and favorable binding interaction. researchgate.net Such calculations often employ functionals like M062X, which are known to perform well for non-covalent interactions. researchgate.net The stability of the complex is further analyzed through methods like Natural Bond Orbital (NBO) analysis, which can elucidate charge transfer between the host and guest upon complexation. pusan.ac.krresearchgate.net

Table 2: Computationally Derived Parameters for Host-Guest Complexation

Applications in Advanced Materials Science

Integration into Polymeric Systems for Enhanced Properties

The integration of 1-(4-Hydroxybenzyl)imidazole and its precursors into polymeric systems has been shown to enhance their properties for various applications. The imidazole (B134444) moiety, for instance, is utilized in the development of thermal latent curing agents for one-component epoxy thermosetting resins. researchgate.net These agents are designed to have high miscibility with the epoxy resin at room temperature while initiating rapid curing at elevated temperatures. researchgate.net

One approach involves modifying imidazole derivatives to control their catalytic activity. For example, liquid-modified imidazoles have been synthesized that exhibit excellent miscibility with epoxy monomers, long-term storage stability, and high reactivity at temperatures around 150°C. researchgate.net The synthesis often involves an aza-Michael reaction to introduce bulky substituent groups on the imidazole ring, which confers steric hindrance and thermal latency. researchgate.net

Furthermore, 4-hydroxybenzyl alcohol, a precursor to this compound, can be used to synthesize poly(4-hydroxybenzyl alcohol) through enzyme-catalyzed reactions. sigmaaldrich.com This demonstrates the potential for the hydroxybenzyl moiety to be a fundamental building block in novel polymer chains. The presence of both the imidazole and hydroxybenzyl groups in this compound suggests its potential use as a monomer or a modifying agent to impart specific functionalities, such as thermal stability and chemical resistance, to a variety of polymer systems.

Incorporation into Nanomaterials for Functional Applications

The precursor to this compound, 4-hydroxybenzyl alcohol (HBA), has been successfully used in the synthesis of HBA-incorporated copolyoxalate (HPOX) nanoparticles. sigmaaldrich.com These nanoparticles are being investigated as potential drug delivery systems, highlighting the biocompatibility and functionalizability of the hydroxybenzyl moiety in nanostructures. sigmaaldrich.com The incorporation of such molecules can influence the physical and chemical properties of the nanomaterials, making them suitable for a range of applications in nanomedicine and beyond. enpress-publisher.com

The functional groups of this compound, namely the hydroxyl group and the imidazole ring, offer sites for surface modification of nanomaterials. This can enhance their dispersion in various media, improve their interface with other materials, and introduce specific catalytic or sensing capabilities. The development of functional materials often focuses on creating modified substrates with nanoarchitectures for new technologies. enpress-publisher.com

Role as Corrosion Inhibitors in Metallic Systems

Imidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, including carbon steel, in aggressive environments like acidic and salt solutions. tandfonline.comnih.govmdpi.comnih.gov The inhibitory action of these compounds is attributed to the presence of the imidazole ring, which contains nitrogen atoms with lone pair electrons and a π-electron system. mdpi.com These features facilitate the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that blocks the active sites for corrosion. nih.gov

The presence of a hydroxyl group, as in this compound, can further enhance the corrosion inhibition efficiency. Hydroxyphenyl derivatives of imidazole have been studied for their anti-corrosion properties. For instance, 5-((2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (HDIQ) has demonstrated a high inhibition efficiency of 90.8% for carbon steel in a hydrochloric acid environment. najah.edu The adsorption of such inhibitors on the metal surface has been found to follow the Langmuir adsorption isotherm. najah.edu

Studies on various imidazole derivatives have shown that they can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. tandfonline.comnih.gov The effectiveness of the inhibition is dependent on the concentration of the inhibitor, with efficiency generally increasing with concentration up to an optimal point. nih.gov

Below is a table summarizing the corrosion inhibition efficiency of some imidazole derivatives:

InhibitorMetalCorrosive MediumMaximum Inhibition Efficiency (%)Reference
4-[(4R,5S)-4,5-bis(4-hydroxyphenyl)-4,5-dihydro-1H-imidazol-2-yl]phenolCarbon Steel1M HCl95.5 tandfonline.com
5-((2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (HDIQ)Carbon SteelHCl90.8 najah.edu
ImidazoleCarbon Steel WeldmentDistrict Heating Water91.7 nih.gov

Studies on Luminescent and Optoelectronic Properties for Device Applications

Imidazole derivatives are gaining significant attention for their luminescent and optoelectronic properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other electronic devices. pku.edu.cnmdpi.comijrpr.com The photophysical properties of these compounds are largely dictated by the nature of the substituents on the imidazole ring. beilstein-journals.org

The introduction of donor and acceptor groups on the imidazole core can create push-pull systems with efficient intramolecular charge transfer (ICT), leading to tunable emission colors and enhanced quantum yields. beilstein-journals.org For example, ruthenium(II) complexes with 2-(4-hydroxyphenyl)-1H-imidazole[4,5-f] nih.govpku.edu.cnphenanthrene ligands exhibit bright luminescence, with colors ranging from green to red. pku.edu.cn These complexes have broad and strong absorption in the visible light region. pku.edu.cn

Furthermore, some imidazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT), which can result in a large Stokes shift, a desirable property for various applications including solid-state light emitters. ijrpr.commdpi.com The luminescent properties can also be influenced by the formation of coordination polymers with metal ions, where the imidazole ligand plays a crucial role in the structure and resulting photoluminescence. researchgate.net

The table below presents some photophysical data for selected imidazole derivatives:

CompoundSolvent/StateExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Quantum Yield (Φ)Reference
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylateMeCN3264290.1 mdpi.com
[Ru(CImPB-COOH)(bpy)2]2+DMF-600-6200.298 pku.edu.cn
2,5-bis(4-(1-n-butyl-4,5-diphenylimidazol-2-yl)phenyl)-1,3,4-oxadiazoleDichloromethane--- researchgate.net

Structure Mechanism Relationship Studies

Elucidating the Molecular Basis of Interactions with Specific Biological Targets (e.g., Enzyme Active Sites)

The structural features of 1-(4-Hydroxybenzyl)imidazole make it a candidate for interaction with several classes of enzymes. The imidazole (B134444) nucleus, a common motif in medicinal chemistry, can participate in hydrogen bonding and coordination with metal ions. scispace.com The 4-hydroxybenzyl group provides a key site for hydrogen bonding via the phenolic hydroxyl group and can engage in hydrophobic and π-π stacking interactions. researchgate.net

Inhibition of Metalloenzymes:

Research has focused on derivatives of this compound as potent inhibitors of metalloenzymes.

Dopamine (B1211576) β-hydroxylase (DBH): A derivative, this compound-2-thiol, has been identified as a powerful multisubstrate inhibitor of DBH, an enzyme containing a copper center. nih.gov The proposed mechanism involves the inhibitor binding specifically to the reduced Cu(I) form of the enzyme. nih.gov The molecule is thought to occupy both the phenethylamine (B48288) substrate-binding site and interact directly with the active-site copper atom(s). nih.gov This dual interaction explains its high potency, with an inhibition constant (Kis) in the nanomolar range (approximately 10⁻⁹ M). nih.gov The 4-hydroxybenzyl moiety mimics the enzyme's natural substrate, while the imidazole-2-thiol portion interacts with the copper ion. Double-inhibition experiments suggest a very short distance between the substrate-binding site and the copper center. nih.gov

Carbonic Anhydrases (CAs): The 4-hydroxyphenyl group is a known zinc-binding pharmacophore, making compounds containing this motif potential inhibitors of zinc-bearing metalloenzymes like carbonic anhydrases. nih.gov Imidazole itself is a well-documented competitive inhibitor of carbonic anhydrase, binding directly to the zinc ion in the active site. core.ac.uk Studies on related compounds, such as 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones, show potent inhibition of human carbonic anhydrase (hCA) isoforms I and II. nih.gov The mechanism for phenolic compounds is believed to involve the deprotonated hydroxyl group coordinating with the active site Zn(II) ion.

Interaction with Cyclooxygenase (COX) Enzymes:

The imidazole scaffold is present in numerous compounds designed as cyclooxygenase (COX) inhibitors. jchemrev.com Molecular docking and experimental assays have shown that imidazole-containing molecules, such as certain tri-aryl imidazoles, can inhibit COX-1 and COX-2. brieflands.comnih.gov The interaction typically involves the inhibitor lodging within the hydrophobic channel of the COX active site. Key interactions for related inhibitors include hydrogen bonds with critical residues like Arg120, Tyr355, and Arg513. brieflands.comacs.org For this compound, the 4-hydroxybenzyl group could potentially form hydrogen bonds with residues deep within the active site, while the imidazole and benzyl (B1604629) rings establish hydrophobic and van der Waals contacts.

Influence of Structural Modifications on Molecular Recognition Pathways

Altering the structure of this compound has a profound impact on its biological activity and the way it is recognized by target enzymes. Structure-activity relationship (SAR) studies on related compounds provide a clear picture of how molecular recognition is influenced by specific functional groups.

Modifications to the Imidazole Ring:

Substitution at C2: The introduction of a thiol group at the C2 position of this compound creates a potent bidentate ligand capable of strongly chelating the copper ion in the DBH active site, transforming the molecule into a highly effective multisubstrate inhibitor. nih.gov

Substitution at C2 and C5: In a series of 1-benzyl-imidazole derivatives designed as COX-2 inhibitors, the addition of a methylsulfonyl (SO₂Me) group at C2 was crucial for activity. Docking studies revealed that this group mimics the sulfonamide of celecoxib, forming a critical hydrogen bond with Arg513 in the COX-2 active site. brieflands.com Further substitution at the C5 position with various anilinomethyl groups allowed for additional interactions; for instance, a hydrogen bond could form between the NH of the anilino moiety and Arg120, enhancing potency and selectivity. brieflands.com

Modifications to the Benzyl Group:

Hydroxyl Group Position: The position of the hydroxyl group on the phenyl ring is critical. While the subject compound has a para-hydroxyl group (4-position), studies on related benzimidazoles show that an ortho-phenolic (2-position) substitution can be favorable for anti-inflammatory activity. nih.gov A change in position from para to ortho or meta would significantly alter the molecule's ability to act as a hydrogen bond donor/acceptor, changing its orientation and binding affinity within an enzyme's active site. For example, in the design of fatty acid synthase (FASN) inhibitors, a 2-hydroxyphenyl group on a benzimidazole (B57391) core was found to be a key feature for binding to the enzyme's KR domain. bohrium.com

Other Substituents: Replacing or adding substituents to the phenyl ring modifies the electronic and steric properties, influencing molecular recognition. In studies of pyrazole-based COX inhibitors, introducing a trifluoromethyl group to an attached phenyl ring significantly increased anticancer activity compared to methyl or methoxy (B1213986) groups. nih.gov For benzimidazole derivatives, electron-withdrawing groups on an attached phenyl ring can enhance antibacterial activity. researchgate.net

The following table summarizes the influence of structural modifications on the activity of imidazole derivatives related to this compound, based on findings from various studies.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies and Catalysts

The synthesis of substituted imidazoles, including 1-(4-hydroxybenzyl)imidazole, is a cornerstone of heterocyclic chemistry, with ongoing research dedicated to developing more efficient, selective, and environmentally benign methods. nih.gov Traditional approaches are progressively being supplanted by innovative catalytic systems that offer improved yields, milder reaction conditions, and easier work-up procedures. innovareacademics.in

Future exploration is centered on several key areas:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites (e.g., H-ZSM-22) and functionalized silica (B1680970) (e.g., SiO₂-Pr-SO₃H), is a promising direction. researchgate.netarabjchem.org These catalysts are often reusable, reduce waste, and can be easily separated from the reaction mixture, aligning with the principles of green chemistry. innovareacademics.in Research focuses on designing catalysts with specific pore sizes and active sites to improve selectivity for target imidazole (B134444) derivatives.

Homogeneous Catalysis: Metal-based catalysts, including copper(II) and palladium(II) acetate (B1210297), continue to be optimized for imidazole synthesis. bohrium.comnih.gov For instance, Cu(II) catalysts have been shown to be effective in the synthesis of complex imidazole derivatives under mild, room temperature conditions. nih.gov A study on the synthesis of related benzimidazoles highlighted the efficacy of phosphoric acid as a simple and efficient homogeneous catalyst. nih.gov

Multicomponent Reactions (MCRs): One-pot syntheses involving multiple starting materials are gaining traction due to their high atom economy and synthetic efficiency. researchgate.net Developing novel MCRs for the direct synthesis of this compound and its analogues from simple precursors is a significant goal.

Metal-Free Reactions: Strategies that avoid transition metals are of high interest to prevent metal contamination in the final products, which is particularly crucial for biological and materials science applications. This includes exploring C-H/C-H coupling reactions and organocatalysis. mdpi.com

Table 1: Comparison of Catalytic Systems for Imidazole Synthesis

Catalyst SystemReaction TypeKey AdvantagesReported YieldsReference
Phosphoric AcidCondensationMild conditions, homogeneous74% (for a related benzimidazole (B57391) derivative) nih.gov
Zeolite H-ZSM-22Four-component condensationHeterogeneous, reusable, rapid (15-30 min)76-87% innovareacademics.inresearchgate.net
Cu(phen)Cl₂Mannich base techniqueHigh yield under mild conditions (35 °C)up to 92% nih.gov
SiO₂-Pr-SO₃HFour-component, one-potSolvent-free, heterogeneous, excellent yieldsHigh arabjchem.org

Development of Advanced Spectroscopic Probes for Real-Time Monitoring

The inherent structural features of this compound—namely the electron-rich imidazole ring and the phenolic hydroxyl group—make it an excellent scaffold for the design of advanced spectroscopic probes. These probes are instrumental for the real-time detection and monitoring of chemical reactions and biological processes. rsc.orgresearchgate.net

Emerging research in this domain includes:

Fluorescent Chemosensors: Derivatives of this compound can be engineered to function as "turn-on" or "turn-off" fluorescent sensors. The introduction of specific recognition moieties can lead to selective detection of metal ions (like Cu²⁺ or Zn²⁺), anions, or important biomolecules. bohrium.commdpi.comnih.gov The sensing mechanism often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT). mdpi.comacs.orghbni.ac.in For example, the p-hydroxybenzyl group itself has been shown to enhance the catalytic activity of certain enzymes, leading to a significant fluorescence turn-on response in probe designs. rsc.org

Real-Time Reaction Monitoring: Beyond biological sensing, spectroscopic techniques are being applied to monitor the synthesis of these compounds in real time. Vibrational spectroscopies, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman, can provide unique molecular fingerprints. researchgate.netnih.gov By tracking the appearance of product-specific bands and the disappearance of reactant bands, researchers can determine reaction kinetics, identify intermediates, and ascertain endpoints without the need for offline sampling and analysis. researchgate.net This process analytical technology (PAT) approach is crucial for optimizing reaction conditions and ensuring product quality in both laboratory and industrial settings.

Table 2: Spectroscopic Probes Based on Imidazole Scaffolds

Probe TypeTarget AnalyteSensing MechanismKey FeatureReference
Imidazole-Schiff BaseCu²⁺Fluorescence quenchingHigh selectivity, detection limit of 7.84 nM bohrium.com
Benzimidazole DerivativeCysteine (Cys)Fluorescence turn-onDetection in human serum, LOD of 43 nM nih.gov
NBD-substituted ImidazoleH₂S and Zn²⁺Sequential detectionReversible probes for cellular imaging researchgate.net
p-Hydroxybenzyl Ether DerivativeCYP2J2 Enzyme ActivityFluorescence turn-onReal-time monitoring of metabolic enzymes rsc.org

Integration into Smart Materials and Responsive Systems

The unique chemical properties of this compound make it a valuable building block for the creation of "smart" materials—materials that can respond to external stimuli in a controlled and predictable manner. The imidazole moiety can participate in hydrogen bonding and coordination with metal ions, while the phenolic hydroxyl group is sensitive to pH changes. nih.govuib.no

Future research is focused on integrating this compound into various responsive systems:

Acidochromic and pH-Responsive Materials: Materials incorporating the this compound structure can exhibit changes in their optical properties (color or fluorescence) in response to pH variations. researchgate.net Protonation or deprotonation of the imidazole nitrogen or phenolic oxygen can alter the electronic structure of the molecule, modulating intramolecular charge transfer (ICT) and thus changing its emission profile. This is foundational for developing pH sensors and indicators.

Aggregation-Induced Emission (AIE) Systems: By attaching luminogens with AIE properties, such as tetraphenylethylene, to the imidazole core, it is possible to create materials that are non-emissive when dissolved but become highly fluorescent upon aggregation. researchgate.net These AIE-based materials are excellent candidates for chemical sensors and bio-imaging agents, as the aggregation can be triggered by specific analytes or environmental conditions.

Functional Magnetic Materials: Imidazole derivatives can be used to create persistent hybrid radicals, such as phenoxyl-nitroxides. mdpi.com These stable radical species are of significant interest as building blocks for designing functional materials with unique magnetic properties.

Supramolecular Assemblies: The ability of the imidazole ring to form noncovalent interactions, including hydrogen bonds and coordination bonds, makes it a key component in supramolecular chemistry. nih.gov This allows for the construction of complex, self-assembled architectures like gels, liquid crystals, and metal-organic frameworks (MOFs) where the properties of the final material are dictated by the programmed interactions between the molecular components.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The progression from a simple molecule like this compound to a functional device or smart material is inherently an interdisciplinary endeavor. The synergy between organic chemistry, which provides the tools for molecular design and synthesis, and materials science, which focuses on the characterization and application of the resulting materials, is crucial for innovation. ijrpr.com

Emerging paradigms in this interdisciplinary space include:

Computation-Guided Design: Before a single reaction is run in the lab, computational chemistry is used to predict the properties of new derivatives. hokudai.ac.jp Techniques like Density Functional Theory (DFT) can model the electronic structure, photophysical properties, and reactivity of proposed molecules, guiding synthetic chemists toward the most promising candidates for a specific application, such as a fluorescent probe or a novel catalyst. nih.gov Molecular docking studies can further predict how these molecules might interact with biological targets. nih.govmdpi.com

Synthesis-Characterization-Application Loop: The development process is iterative. Organic chemists synthesize a target molecule, which is then passed to materials scientists and physicists for comprehensive characterization (e.g., spectroscopy, crystallography, thermal analysis). The results of this characterization feed back into the design of the next generation of molecules, creating a closed loop of innovation that accelerates the development of new technologies.

Bridging to Biology and Medicine: The interface extends to the life sciences, where imidazole-based materials are explored as imaging agents, pathologic probes, and components of drug delivery systems. mdpi.comnih.gov For instance, the development of a fluorescent probe for cellular imaging requires expertise in organic synthesis, photophysics, cell biology, and microscopy. acs.org This collaborative approach is essential for tackling complex challenges in diagnostics and therapeutics. najah.edu

This integrated approach ensures that the fundamental discoveries in organic synthesis are effectively translated into tangible applications in materials science, electronics, and medicine, driving progress in all connected fields. ijrpr.com

Q & A

Basic: What are the common synthetic routes for 1-(4-Hydroxybenzyl)imidazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
this compound can be synthesized via copper-catalyzed oxidative homocoupling of imidazole derivatives, as demonstrated in Pd-catalyzed regioselective C–H activation protocols. For instance, substituted benzylimidazoles are prepared by reacting imidazole with 4-hydroxybenzyl halides under mild conditions (e.g., Cu(I)/2-pyridonate catalyst systems in DMF at 80°C) . Hydrothermal methods using CdCl₂·2.5H₂O, 4-hydroxybenzoic acid, and imidazole in water at 433 K for 5 days can also yield crystalline derivatives . Optimization includes adjusting solvent polarity (e.g., DMF vs. water), temperature (80–100°C), and catalyst loading (5–10 mol%). Purification via silica gel chromatography or recrystallization improves yields (typically 60–85%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Look for imidazole ring protons at δ 7.2–7.8 ppm and aromatic protons from the 4-hydroxybenzyl group at δ 6.7–7.5 ppm. The hydroxyl proton appears as a broad singlet (~δ 5.5 ppm) .
  • FT-IR : Confirm O–H stretching (3200–3600 cm⁻¹) and C=N/C–N vibrations (1550–1650 cm⁻¹) .
  • X-ray crystallography : Resolve intermolecular hydrogen bonds between the hydroxyl group and imidazole N atoms (O–H···N distances ~2.6–2.8 Å) .

Advanced: How does the introduction of a 4-hydroxybenzyl group influence the electronic and steric properties of the imidazole ring, and what implications does this have for reactivity?

Methodological Answer:
The 4-hydroxybenzyl group increases electron density on the imidazole ring via resonance (+M effect), enhancing nucleophilic reactivity at the N1 position. Steric hindrance from the benzyl group restricts access to the C2 position, favoring regioselective modifications (e.g., alkylation at N1 over C2). Crystallographic data show planar imidazole rings with dihedral angles of 10–15° relative to the benzyl group, enabling π-π stacking in supramolecular assemblies . This electronic modulation improves stability in acidic conditions but may reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (e.g., DMSO) for reactions .

Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer:
Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges) or structural differences (e.g., substituent positions). To address this:

  • Standardize assays : Use consistent models (e.g., murine neuroinflammation models for anti-inflammatory activity) .
  • Systematic SAR studies : Compare derivatives with varying substituents (e.g., 4-hydroxy vs. 4-methoxybenzyl) to isolate electronic/steric effects .
  • Validate purity : Ensure >95% purity via HPLC (C18 columns, acetonitrile/water gradients) to exclude confounding impurities .

Basic: What are the recommended protocols for ensuring the purity of this compound in synthetic chemistry research?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) or preparative TLC for small-scale purification .
  • Recrystallization : Dissolve crude product in hot ethanol and cool to 4°C for 12 hours to obtain high-purity crystals .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase .

Advanced: In crystallographic studies of this compound derivatives, what are the common challenges in resolving hydrogen bonding networks?

Methodological Answer:
Challenges include:

  • Disorder in hydroxyl groups : Address this by constraining O–H distances (0.82 Å) and refining Uiso(H) as 1.5×Ueq(O) .
  • Weak H-bonds : Use high-resolution synchrotron data (λ = 0.7 Å) to detect low-electron-density interactions.
  • Polymorphism : Screen multiple crystallization solvents (e.g., methanol, DMF/water) to isolate stable polymorphs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.